molecular formula C18H21N5O3 B5544632 N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No. B5544632
M. Wt: 355.4 g/mol
InChI Key: YFUCOIQYXKMOKD-UHFFFAOYSA-N
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Description

Chemical compounds with complex structures, including those containing isoxazole, triazole, and acetamide groups, are of significant interest due to their potential pharmacological activities and unique chemical properties. These compounds, including derivatives of N-(5-isoxazolylmethyl)-N-methyl acetamides and triazoles, are synthesized and analyzed to explore their chemical and physical behaviors.

Synthesis Analysis

The synthesis of complex molecules like N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide often involves multi-step synthetic routes. These processes may include the formation of isoxazole and triazole rings followed by their functionalization with various substituents. Techniques such as nucleophilic substitution, cyclization, and condensation reactions are commonly employed (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like the one is typically characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework and the nature of specific functional groups (Panchal & Patel, 2011).

Chemical Reactions and Properties

Compounds containing isoxazole, triazole, and acetamide groups participate in a variety of chemical reactions, reflecting their reactive functional groups. These reactions may include nucleophilic attacks at the carbonyl carbon, electrophilic substitutions on the aromatic rings, and cycloaddition reactions. The chemical reactivity is influenced by the electronic properties of the substituents and the molecular conformation (Samaritoni et al., 1999).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for their handling and application in further studies. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and X-ray crystallography (Negrebetsky et al., 2008).

Scientific Research Applications

Antimicrobial Applications

  • Baviskar et al. (2013) synthesized a series of thiazolidin-4-one derivatives, assessing their antimicrobial activity against various bacteria and fungi, revealing potential structure-activity relationships for antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
  • Varshney et al. (2009) explored the synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones, finding some compounds with lower MIC values compared to linezolid, indicating strong potential in treating resistant bacterial strains (V. Varshney, N. Mishra, P. Shukla, D. Sahu, 2009).

Anticancer Applications

Anticonvulsant Applications

properties

IUPAC Name

N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-14-20-23(13-17(24)21(2)12-16-8-10-19-26-16)18(25)22(14)11-9-15-6-4-3-5-7-15/h3-8,10H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCOIQYXKMOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N(C)CC3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide

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